molecular formula C9H11NO B071886 (S)-chroman-4-amine CAS No. 188198-38-1

(S)-chroman-4-amine

Cat. No. B071886
M. Wt: 149.19 g/mol
InChI Key: LCOFMNJNNXWKOC-QMMMGPOBSA-N
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Description

Synthesis Analysis

The synthesis of "(S)-Chroman-4-amine" and its derivatives involves various strategies, including asymmetric syntheses which start from substituted chroman-4-ones. A highly enantioselective CBS reduction has been employed to give (S)-chroman-4-ols, which upon azide inversion and reduction yield crude (R)-chroman-4-amines. These can be purified as their (R)-mandelic or d-tartaric acid salts with good yields and excellent enantiomeric excesses (Voight et al., 2010).

Molecular Structure Analysis

The structural analysis of "(S)-Chroman-4-amine" derivatives often involves detailed NMR and X-ray crystallography studies to confirm the presence of the chroman scaffold and to elucidate the position of the amine functionality. The analysis also covers the stereochemistry of the compound, crucial for its biological activity and synthesis (Kabbe & Widdig, 1982).

Chemical Reactions and Properties

"(S)-Chroman-4-amine" undergoes a variety of chemical reactions, reflecting its versatile chemical properties. These include reactions with diethoxymethyl acetate to give 3-(polyhaloacyl)chromones and reactions with amines to yield 2-(alkyl/arylaminomethylene)-2-hydroxy-2-(polyfluoroalkyl)chroman-4-ones (Sosnovskikh et al., 2006).

Physical Properties Analysis

The physical properties of "(S)-Chroman-4-amine" derivatives, such as melting point, boiling point, solubility in various solvents, and crystal structure, are crucial for their application in chemical synthesis and the pharmaceutical industry. These properties are determined through experimental studies and are essential for handling, storage, and application in synthesis (Raoof et al., 1970).

Chemical Properties Analysis

The chemical properties of "(S)-Chroman-4-amine" include its reactivity in nucleophilic substitution reactions, its potential for derivatization, and its behavior in acid-base reactions. These properties are influenced by the presence of the amine group and the chroman scaffold, making the compound a valuable intermediate in organic synthesis and medicinal chemistry (Ellman et al., 2002).

Scientific Research Applications

  • Synthesis and Reactions with Amines : 2-Hydroxy-2-(polyhaloalkyl)chroman-4-ones, which are closely related to (S)-chroman-4-amine, have been studied for their reactions with diethoxymethyl acetate and amines. These reactions lead to the formation of 3-(polyhaloacyl)chromones and 2-(alkyl/arylaminomethylene)-2-hydroxy-2-(polyfluoroalkyl)chroman-4-ones, highlighting the compound's potential in organic synthesis (Sosnovskikh, Irgashev, & Barabanov, 2006).

  • Asymmetric Syntheses : Research has been conducted on the enantioselective synthesis of (R)-chroman-4-amine salts from various substituted chroman-4-ones. This process involves a CBS reduction and azide inversion, indicating the compound's importance in stereoselective synthesis (Voight et al., 2010).

  • Biobased Polymers : Amines, including those related to (S)-chroman-4-amine, are key monomers in the synthesis of polyamides, polyureas, and polyepoxydes, which have applications in automotive, aerospace, building, and health sectors. The synthesis of biobased amines from various biomass sources and their use in material chemistry have been extensively reviewed (Froidevaux et al., 2016).

  • Graphene-Based Catalysts in Reduction of Nitro Compounds : Studies have explored the role of amines, including those structurally similar to (S)-chroman-4-amine, in the reduction of nitro compounds using graphene-based catalysts. This reduction is significant for the fabrication of amines used in drugs, biologically active molecules, and polymers (Nasrollahzadeh et al., 2020).

  • Pharmaceutical Applications : Chroman-4-one derivatives, related to (S)-chroman-4-amine, have been highlighted as important intermediates and building blocks in drug design and synthesis. These compounds have been associated with various bioactivities, indicating their potential in medicinal chemistry (Emami & Ghanbarimasir, 2015).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards. It would also involve recommending appropriate safety precautions for handling the compound.


Future Directions

This would involve discussing potential areas for future research, such as new synthetic methods, applications, or studies of the compound’s properties.


Please note that the availability of this information would depend on the extent of research that has been conducted on “(S)-chroman-4-amine”. For a more specific analysis, I would recommend consulting scientific literature or databases. If you have access to a library or a university database, they might have more resources available. You could also consider reaching out to a chemist or a researcher in the field for more information.


properties

IUPAC Name

(4S)-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOFMNJNNXWKOC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=CC=CC=C2[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-chroman-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Feng, S Yu, H Wang, S Yang, X Li, H Dai, L Zhao… - Molecules, 2021 - mdpi.com
As a significant co-activator involved in cell cycle and cell growth, differentiation and development, p300/CBP has shown extraordinary potential target in cancer therapy. Herein we …
Number of citations: 5 www.mdpi.com

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